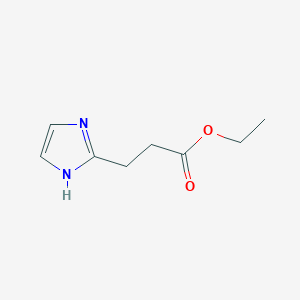

Ethyl 3-(1H-imidazol-2-YL)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1H-imidazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIXNQRMDCPWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-(1H-imidazol-2-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a proposed synthetic route based on the well-established Radiszewski imidazole synthesis, addressing the challenges posed by potentially unstable reagents. A thorough characterization of the target molecule is presented, including mass spectrometry, and predicted ¹H NMR, ¹³C NMR, and FTIR spectroscopy data, providing a robust framework for its identification and quality control. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel imidazole derivatives.

Introduction: The Significance of Imidazole-Containing Scaffolds

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities with metal ions contribute to its versatile role in interacting with biological targets. Ethyl 3-(1H-imidazol-2-yl)propanoate, as a 2-substituted imidazole with a propanoate side chain, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a handle for further chemical modifications, such as amide formation or reduction to an alcohol, allowing for the exploration of a diverse chemical space in drug discovery programs.

Synthetic Strategy: A Modified Radiszewski Approach

The synthesis of the imidazole ring can be achieved through various named reactions, including the Debus-Radziszewski synthesis, the Marckwald synthesis, and others.[1] For the preparation of ethyl 3-(1H-imidazol-2-yl)propanoate, a modified Radiszewski synthesis is proposed. This classic multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]

Causality behind Experimental Choices

The direct use of ethyl 3-oxopropanoate as the aldehyde component in the Radiszewski reaction is challenging due to its inherent instability.[4] To overcome this, a more stable, protected form of the aldehyde, ethyl 3,3-diethoxypropanoate , is proposed as a practical starting material. This acetal can be hydrolyzed in situ under the acidic conditions of the reaction to generate the required aldehyde, which then participates in the imidazole ring formation.

The other key reagents are:

-

Glyoxal: The simplest 1,2-dicarbonyl compound, readily available as an aqueous solution.

-

Ammonia: Serves as the nitrogen source for the imidazole ring. An aqueous solution of ammonium hydroxide is a convenient and effective source.

Proposed Synthetic Workflow

The proposed synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate is a one-pot reaction where the starting materials are heated together to facilitate the condensation and cyclization, as depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for ethyl 3-(1H-imidazol-2-yl)propanoate.

Detailed Experimental Protocol

Materials:

-

Glyoxal (40% solution in water)

-

Ethyl 3,3-diethoxypropanoate (98%)

-

Ammonium hydroxide (28-30% solution in water)

-

Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1.0 equivalent), ethyl 3,3-diethoxypropanoate (1.0 equivalent), and ethanol.

-

To the stirred solution, add ammonium hydroxide (2.0-3.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-(1H-imidazol-2-yl)propanoate.

Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected analytical data.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. An experimental mass spectrum is available for ethyl 3-(1H-imidazol-2-yl)propanoate.[4]

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Major Fragments (m/z) | Interpretation |

| 168 | [M]⁺ (Molecular ion) |

| 123 | [M - OCH₂CH₃]⁺ |

| 95 | [M - COOCH₂CH₃]⁺ |

| 81 | Imidazole ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below, based on the analysis of similar structures.[5][6]

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | Imidazole N-H |

| ~7.0 | s | 2H | Imidazole C4-H, C5-H |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.0 | t | 2H | Imidazole-CH₂- |

| 2.8 | t | 2H | -CH₂COO- |

| 1.25 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~145 | C2 (imidazole) |

| ~122 | C4/C5 (imidazole) |

| ~61 | -OCH₂CH₃ |

| ~35 | Imidazole-CH₂- |

| ~25 | -CH₂COO- |

| ~14 | -OCH₂CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The predicted characteristic absorption bands are listed below.[7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | N-H stretch | Imidazole |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1650 | C=N stretch | Imidazole |

| ~1550 | C=C stretch | Imidazole |

| ~1200 | C-O stretch | Ester |

Characterization Workflow

The logical flow of the characterization process is illustrated in the following diagram.

Caption: Logical workflow for the structural characterization.

Conclusion

This technical guide has outlined a practical and efficient synthetic route to ethyl 3-(1H-imidazol-2-yl)propanoate via a modified Radiszewski reaction, along with a comprehensive characterization protocol. The use of a stable aldehyde precursor addresses the challenges associated with handling unstable intermediates. The provided spectral data serves as a valuable reference for researchers in confirming the successful synthesis and purity of the target compound. This guide aims to facilitate the exploration of this and related imidazole derivatives in the pursuit of novel therapeutic agents.

References

-

Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. Available at: [Link]

-

Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

-

ethyl 3-oxopropanoate - ChemBK. Available at: [Link]

-

Imidazoles from fatty 1,2‐diketones through Debus‐Radziszewski reaction. - ResearchGate. Available at: [Link]

-

Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. Available at: [Link]

- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents.

-

Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. - Filo. Available at: [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH. Available at: [Link]

-

(PDF) Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Available at: [Link]

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1st Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available at: [Link]

-

FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium... - ResearchGate. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Ethyl 3-oxopropanoate | CAS#:34780-29-5 | Chemsrc. Available at: [Link]

-

Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. - Filo. Available at: [Link]

-

Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate - PMC - NIH. Available at: [Link]

-

ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem. Available at: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(1H-imidazol-2-yl)propanoate

This document provides an in-depth technical analysis of the spectroscopic data for ethyl 3-(1H-imidazol-2-yl)propanoate (CAS No: 172499-76-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a complete set of experimentally derived spectra for this specific molecule is not widely published, this guide synthesizes available experimental data with expert-predicted values derived from foundational spectroscopic principles and analysis of close structural analogs. This approach provides a robust and reliable framework for the identification and characterization of this molecule.

Our analysis will proceed through the three primary spectroscopic techniques used for structural elucidation of small organic molecules: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. For each technique, we will discuss the theoretical underpinnings, explain the rationale behind experimental parameter selection, present the data in a clear format, and provide a detailed interpretation of the spectral features.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone of molecular analysis, providing precise information about a molecule's mass and its fragmentation patterns, which offers clues to its structure. For a molecule like ethyl 3-(1H-imidazol-2-yl)propanoate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method for characterization.

Experimental Data: Electron Ionization Mass Spectrum

An experimental Electron Ionization (EI) mass spectrum for ethyl 3-(1H-imidazol-2-yl)propanoate is available and serves as the basis for our analysis.[1] The key spectral data are summarized below.

Table 1: Key Mass Spectrometry Data (EI-MS) for Ethyl 3-(1H-imidazol-2-yl)propanoate

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 168 | ~25% | [M]⁺ (Molecular Ion) |

| 123 | ~15% | [M - C₂H₅O]⁺ |

| 95 | ~100% (Base Peak) | [M - COOC₂H₅]⁺ |

| 68 | ~40% | [C₃H₄N₂]⁺ (Imidazole ring fragment) |

Interpretation of the Mass Spectrum

The mass spectrum provides a fragmentation fingerprint of the molecule. The molecular ion peak ([M]⁺) at m/z 168 confirms the molecular weight of ethyl 3-(1H-imidazol-2-yl)propanoate (C₈H₁₂N₂O₂), which is 168.19 g/mol .[1]

The fragmentation pattern is consistent with the structure, primarily showing cleavages at the ester group and the propanoate side chain, which are common fragmentation pathways for such compounds.[2][3]

-

Molecular Ion ([M]⁺, m/z 168): This peak represents the intact molecule with one electron removed. Its presence is crucial for determining the molecular weight.

-

Loss of Ethoxy Radical (m/z 123): The peak at m/z 123 corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion. This is a characteristic fragmentation of ethyl esters.

-

Base Peak (m/z 95): The most abundant ion, known as the base peak, is observed at m/z 95. This fragment results from the cleavage of the entire ethyl carboxylate group (•COOC₂H₅, 73 Da), leaving a stable imidazolyl-ethyl cation. The stability of this cation is likely enhanced by the imidazole ring.

-

Imidazole Ring Fragment (m/z 68): The peak at m/z 68 corresponds to the imidazole ring itself after cleavage of the side chain, representing the [C₃H₄N₂]⁺ fragment.

The logical relationship between these fragments can be visualized as a fragmentation cascade originating from the molecular ion.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of the analyte and confirm its molecular weight and fragmentation pattern.

Apparatus:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for polar analytes (e.g., DB-5ms or HP-INNOWax).

-

Helium carrier gas.

-

Microsyringe for sample injection.

Procedure:

-

Sample Preparation: Dissolve approximately 1 mg of ethyl 3-(1H-imidazol-2-yl)propanoate in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Set the injector temperature to 250 °C.

-

Set the oven temperature program: initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Use a constant flow of helium carrier gas (e.g., 1 mL/min).

-

-

MS Method Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the ionization energy to the standard 70 eV.

-

Set the mass analyzer to scan a range of m/z 40 to 400.

-

Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. Start the data acquisition.

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the analyte. Extract the mass spectrum from this peak and identify the molecular ion and major fragment ions. Compare the obtained spectrum with the reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The choice of solvent can influence chemical shifts; these predictions are for chloroform-d (CDCl₃), a common, non-polar solvent.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-5 (Imidazole) | ~7.0 - 7.2 | Singlet (or narrow multiplet) | N/A | 2H |

| -CH₂- (Ethyl ester) | ~4.15 | Quartet | ~7.1 | 2H |

| -CH₂- (α to Imidazole) | ~3.10 | Triplet | ~7.5 | 2H |

| -CH₂- (β to Imidazole) | ~2.85 | Triplet | ~7.5 | 2H |

| -CH₃ (Ethyl ester) | ~1.25 | Triplet | ~7.1 | 3H |

| N-H (Imidazole) | ~10.0 - 12.0 | Broad Singlet | N/A | 1H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~172.0 |

| C-2 (Imidazole) | ~145.0 |

| C-4, C-5 (Imidazole) | ~121.0 |

| -CH₂- (Ethyl ester) | ~61.0 |

| -CH₂- (α to Imidazole) | ~30.0 |

| -CH₂- (β to Imidazole) | ~25.0 |

| -CH₃ (Ethyl ester) | ~14.0 |

Rationale for Predicted Chemical Shifts

-

Imidazole Protons (H-4, H-5): In unsubstituted imidazole, the H-4 and H-5 protons appear as a singlet around δ 7.15 ppm in CDCl₃.[5] The H-2 proton is more downfield at δ 7.73 ppm. Replacing the H-2 proton with the propanoate side chain removes this signal. The electron-donating nature of the alkyl substituent at C-2 is expected to cause a slight upfield shift for the H-4 and H-5 protons, but they will likely remain near their original position, appearing as a single signal due to the symmetry of the C4/C5 positions.

-

Ethyl Propanoate Protons: The signals for the ethyl group (-O-CH₂-CH₃) are predicted based on standard values for ethyl esters.[6][7][8] The quartet for the methylene group (~4.15 ppm) is deshielded by the adjacent oxygen atom, while the methyl triplet appears in the typical alkyl region (~1.25 ppm).

-

Propanoate Chain Protons: The two methylene groups of the propanoate chain form an ethyl system attached to the imidazole ring. The methylene group alpha to the ring (-CH₂-Im) will be more deshielded (~3.10 ppm) than the methylene group beta to the ring (-CH₂-C=O) at ~2.85 ppm. Both are expected to appear as triplets due to coupling with each other.

-

Imidazole N-H Proton: The N-H proton of an imidazole ring is typically broad and appears far downfield (δ 10-12 ppm) due to hydrogen bonding and exchange.[5] Its exact position and broadness can be highly dependent on concentration and solvent.

-

Imidazole Carbons (C-2, C-4, C-5): Substitution at C-2 significantly affects the carbon chemical shifts. In unsubstituted imidazole, C-2 is at ~136 ppm, while C-4/C-5 are at ~122 ppm. Alkyl substitution at C-2 deshields this carbon, shifting it downfield to ~145 ppm.[9][10][11] The C-4 and C-5 carbons are expected to be less affected, remaining around ~121 ppm.

-

Ester and Alkyl Carbons: The chemical shifts for the ester carbonyl (~172.0 ppm), ethyl group carbons (~61.0 and ~14.0 ppm), and the propanoate chain carbons (~30.0 and ~25.0 ppm) are predicted based on standard values for similar structures.[12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Reagents:

-

Ethyl 3-(1H-imidazol-2-yl)propanoate sample (5-10 mg for ¹H, 20-50 mg for ¹³C).

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak).

Causality in Solvent Selection: The choice of deuterated solvent is critical.

-

Chloroform-d (CDCl₃): A good first choice for many organic molecules due to its excellent dissolving power for non-polar to moderately polar compounds and its relatively simple residual peak (δ 7.26 ppm).[13]

-

DMSO-d₆: A more polar solvent, useful if the compound has poor solubility in CDCl₃. It is particularly effective at revealing exchangeable protons like N-H and O-H because it is a strong hydrogen bond acceptor. The residual proton peak is at δ ~2.50 ppm.

Caption: General workflow for NMR data acquisition.

Procedure:

-

Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this requires a significantly larger number of scans (e.g., 1024 or more) and a longer total acquisition time.

-

-

Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the spectrum.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared (IR) Absorption Data

The predicted IR data is based on characteristic vibrational frequencies for the functional groups present in the molecule.[14][15]

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Type of Vibration |

| N-H (Imidazole) | 3100 - 3300 | Broad, Medium | Stretch |

| C-H (Aromatic, Imidazole) | 3000 - 3100 | Medium | Stretch |

| C-H (Aliphatic) | 2850 - 2980 | Medium-Strong | Stretch |

| C=O (Ester) | ~1735 | Strong | Stretch |

| C=N / C=C (Imidazole Ring) | 1500 - 1650 | Medium-Strong | Stretch |

| C-O (Ester) | 1150 - 1250 | Strong | Stretch |

Interpretation of the Infrared Spectrum

-

N-H Stretch (3100-3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the imidazole ring, with the broadening caused by intermolecular hydrogen bonding.

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum will show distinct C-H stretching vibrations. Those slightly above 3000 cm⁻¹ are from the sp²-hybridized carbons of the imidazole ring, while the stronger absorptions below 3000 cm⁻¹ are from the sp³-hybridized carbons of the ethyl and propanoate groups.

-

C=O Ester Stretch (~1735 cm⁻¹): A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the saturated ester.[13]

-

Imidazole Ring Stretches (1500-1650 cm⁻¹): A series of bands in this region corresponds to the C=C and C=N stretching vibrations within the aromatic imidazole ring.

-

C-O Ester Stretch (1150-1250 cm⁻¹): A strong, distinct peak in this region is characteristic of the C-O single bond stretch of the ester functional group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Apparatus:

-

FTIR Spectrometer with a detector for the mid-IR range.

-

Sample holder (e.g., Attenuated Total Reflectance (ATR) accessory or KBr pellet press).

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty accessory. This is crucial to subtract the absorbance of air (CO₂ and H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Lower the press to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning and Analysis: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol). Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Conclusion

This guide provides a comprehensive spectroscopic framework for the characterization of ethyl 3-(1H-imidazol-2-yl)propanoate. By combining experimental mass spectrometry data with expertly predicted ¹H NMR, ¹³C NMR, and IR spectra, we have established a reliable set of analytical benchmarks. The detailed protocols and interpretation rationales included herein offer researchers, scientists, and drug development professionals the necessary tools to confidently identify and verify this compound in their work. The provided methodologies represent standard, validated practices in the field of analytical chemistry, ensuring trustworthiness and reproducibility.

References

A complete list of all sources cited within this document is provided below.

-

Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. (n.d.). Astronomy & Astrophysics. [Link]

-

Experimental and theoretical spectroscopic parameters of imidazole. (n.d.). ResearchGate. [Link]

-

Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. (n.d.). arXiv. [Link]

-

Roos, B. O., et al. (n.d.). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). National Center for Biotechnology Information. [Link]

-

Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.). ResearchGate. [Link]

-

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). (n.d.). National Center for Biotechnology Information. [Link]

-

Electron impact studies. XII. Mass spectra of substituted imidazoles. (n.d.). Scilit. [Link]

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). (n.d.). ResearchGate. [Link]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

-

3-(1H-imidazol-2-yl)propanoic acid ethyl ester. (n.d.). SpectraBase. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed. [Link]

-

Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr... (2024). Filo. [Link]

-

Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1... (2024). Filo. [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). Indian Academy of Sciences. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. [Link]

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ResearchGate. [Link]

-

3-(1H-IMidazol-2-yl)propanoic acid hydrochloride. (n.d.). MySkinRecipes. [Link]

-

1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... (n.d.). ResearchGate. [Link]

-

1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). users.metu.edu.tr. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. [Link]

-

3-(2-methyl-1H-imidazol-1-yl)propanoic acid. (n.d.). PubChem. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl propionate(105-37-3) 1H NMR spectrum [chemicalbook.com]

- 7. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

- 8. askfilo.com [askfilo.com]

- 9. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of ethyl 3-(1H-imidazol-2-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl 3-(1H-imidazol-2-yl)propanoate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its molecular structure, physicochemical characteristics, reactivity, and spectroscopic profile. Furthermore, it outlines standardized protocols for its characterization and provides essential safety and handling information. The insights herein are intended to support scientists in the effective utilization of this compound as a versatile building block in complex organic synthesis.

General Information and Molecular Identifiers

Ethyl 3-(1H-imidazol-2-yl)propanoate is a bifunctional organic molecule featuring an imidazole ring linked to an ethyl propanoate chain at the C2 position. This structural arrangement distinguishes it from its more commonly documented C1-substituted isomer, ethyl 3-(1H-imidazol-1-yl)propanoate. The presence of a nucleophilic imidazole ring and an electrophilic ester moiety provides multiple avenues for synthetic modification, making it a valuable intermediate.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(1H-imidazol-2-yl)propanoate | N/A |

| CAS Number | 172499-76-2 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [3] |

| Canonical SMILES | CCOC(=O)CCC1=NC=CN1 | N/A |

| InChI Key | KQIXNQRMDCPWIH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reaction kinetics. While exhaustive experimental data for this specific isomer is limited, the following table summarizes the available information.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Physical Form | Solid | At room temperature. | [1] |

| Purity | ≥95-99% | As supplied by commercial vendors. | [1] |

| Storage Temperature | Refrigerator (2-8°C) | Recommended for maintaining long-term stability. | [1] |

| Boiling Point | Data not available | N/A | N/A |

| Melting Point | Data not available | N/A | N/A |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | N/A |

Chemical Properties and Reactivity

The chemical behavior of ethyl 3-(1H-imidazol-2-yl)propanoate is dictated by its two primary functional groups: the imidazole ring and the ethyl ester.

-

Imidazole Ring: The imidazole ring is aromatic and contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is non-basic and can be deprotonated with a strong base, while the pyridine-type nitrogen (N-3) is basic and can be protonated or alkylated. The C2 position of an imidazole ring is known to be susceptible to deprotonation by strong bases, leading to the formation of a nucleophilic carbene or an equivalent anion, which can then react with various electrophiles.[4]

-

Ester Group: The ethyl ester group is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield 3-(1H-imidazol-2-yl)propanoic acid and ethanol.[5] Basic hydrolysis, also known as saponification, is typically irreversible and proceeds to completion.[6]

The interplay of these groups allows for selective modification. For instance, the ester can be hydrolyzed under basic conditions without affecting the imidazole ring, or the imidazole N-H can be alkylated or acylated.

Caption: Base-catalyzed hydrolysis (saponification) of ethyl 3-(1H-imidazol-2-yl)propanoate.

Predicted Spectroscopic Profile

While specific experimental spectra are not widely published, a predicted profile can be deduced based on the molecular structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the imidazole ring (typically in the aromatic region, ~7-8 ppm), the methylene groups of the propanoate chain (two triplets, ~2.5-3.5 ppm), and the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm).[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the ester (~170-175 ppm), carbons of the imidazole ring (~115-145 ppm), and the aliphatic carbons of the ethyl and propanoate groups (~14-60 ppm).[8][9]

-

IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the imidazole (~3100-3300 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), and C=N/C=C stretches of the imidazole ring (~1500-1600 cm⁻¹).

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z = 168.19. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 45) or cleavage of the propanoate side chain.

Experimental Protocol: NMR Spectroscopic Analysis

Verifying the identity and purity of ethyl 3-(1H-imidazol-2-yl)propanoate is paramount. High-resolution NMR is the primary technique for this purpose.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structural integrity and assess the purity of the compound.

Materials:

-

Ethyl 3-(1H-imidazol-2-yl)propanoate sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz)

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. DMSO-d₆ can be used if solubility in CDCl₃ is poor; it will also allow for observation of the exchangeable N-H proton.

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters are typically sufficient, but optimization may be required based on sample concentration.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign chemical shifts (ppm) for all signals in both spectra and compare them to predicted values or reference data to confirm the structure.

Caption: Workflow for NMR spectroscopic characterization.

Safety, Handling, and Storage

As a research chemical, ethyl 3-(1H-imidazol-2-yl)propanoate should be handled with appropriate care. Safety data is often extrapolated from structurally similar compounds.

Hazard Identification: Based on data for related imidazole derivatives, the compound is classified with the following hazard statements:

-

H319: Causes serious eye irritation.[1]

Precautionary Measures & Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

For long-term stability, refrigeration at 2-8°C is recommended.[1]

Applications in Research and Drug Development

Ethyl 3-(1H-imidazol-2-yl)propanoate serves as a valuable building block in organic synthesis. Its bifunctional nature allows it to be incorporated into larger, more complex molecules. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes. Therefore, this compound is a key intermediate for synthesizing novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.

References

-

Gauth. (n.d.). The base hydrolysis of ethyl propanoate followed by addition of acid produces what two org. Gauthmath. Retrieved January 18, 2026, from [Link]

-

Brainly. (2023, March 10). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Brainly.com. Retrieved January 18, 2026, from [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). ethyl 3-(1H-imidazol-1-yl)propanoate. Retrieved January 18, 2026, from [Link]

-

CIE A Level Chemistry 9701/11/M/J/12 Q 22 - Carboxylic Acids. (2020, August 9). YouTube. Retrieved January 18, 2026, from [Link]

-

Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

-

SWAYAM Prabha IIT Madras Channels. (2021, February 17). Imidazoles Syntheses, reactions and uses. YouTube. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved January 18, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 18, 2026, from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved January 18, 2026, from [Link]

-

Organic Synthesis. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen. YouTube. Retrieved January 18, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Retrieved January 18, 2026, from [Link]

-

Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution. Journal of the American Chemical Society. [Link]

-

Deyko, A., Hessey, S. G., Licence, P., & Jones, R. G. (n.d.). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. ethyl 3-(1H-imidazol-2-yl)propanoate | 172499-76-2 [sigmaaldrich.cn]

- 2. 172499-76-2|Ethyl 3-(1H-imidazol-2-yl)propanoate|BLD Pharm [bldpharm.com]

- 3. ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 8. Ethyl propionate(105-37-3) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 3-(1H-imidazol-2-yl)propanoate for Advanced Research

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3-(1H-imidazol-2-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document details its chemical identity, molecular structure, synthesis, and potential applications, offering a critical resource for professionals engaged in drug discovery and organic synthesis.

Core Compound Identity and Molecular Structure

Ethyl 3-(1H-imidazol-2-yl)propanoate is a substituted imidazole derivative featuring a propanoate ethyl ester functional group at the 2-position of the imidazole ring. The presence of the imidazole core, a privileged scaffold in medicinal chemistry, coupled with the ester moiety, makes this compound a versatile building block for the synthesis of more complex bioactive molecules.

Molecular Formula: C₈H₁₂N₂O₂

Molecular Weight: 168.19 g/mol

CAS Number: 172499-76-2[1]

The molecular structure of ethyl 3-(1H-imidazol-2-yl)propanoate is characterized by a five-membered aromatic ring containing two nitrogen atoms, to which an ethyl propanoate chain is attached at the carbon atom situated between the two nitrogens.

Canonical SMILES: CCOC(=O)CCC1=NC=CN1

InChI Key: KQIXNQRMDCPWIH-UHFFFAOYSA-N

The structural isomer, ethyl 3-(1H-imidazol-1-yl)propanoate (CAS Number: 24215-02-9), where the propanoate group is attached to one of the nitrogen atoms, exhibits different physicochemical and biological properties, underscoring the importance of precise structural characterization.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic profile of ethyl 3-(1H-imidazol-2-yl)propanoate is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 172499-76-2 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | |

| Physical Form | Solid | [1] |

| Storage Temperature | Refrigerator | [1] |

Spectroscopic Data:

Synthesis and Methodologies

The synthesis of ethyl 3-(1H-imidazol-2-yl)propanoate typically proceeds through a two-step process: the synthesis of the parent carboxylic acid, 3-(1H-imidazol-2-yl)propanoic acid, followed by its esterification.

Synthesis of 3-(1H-imidazol-2-yl)propanoic Acid (CAS: 178388-79-9)

While a specific, detailed protocol for the synthesis of 3-(1H-imidazol-2-yl)propanoic acid is not extensively documented in readily available literature, analogous syntheses of 2-substituted imidazole propanoic acids suggest a plausible synthetic route. One common approach involves the reaction of an appropriate starting material that can form the imidazole ring, followed by the introduction or modification of the propanoic acid side chain. For instance, the synthesis of similar compounds has been achieved through the reaction of methimazole with propiolate esters.[4][5][6]

Esterification to Ethyl 3-(1H-imidazol-2-yl)propanoate

The conversion of 3-(1H-imidazol-2-yl)propanoic acid to its ethyl ester is a standard esterification reaction. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(1H-imidazol-2-yl)propanoic acid in anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Synthetic workflow for the esterification of 3-(1H-imidazol-2-yl)propanoic acid.

Applications in Drug Discovery and Development

The imidazole nucleus is a cornerstone in the design of a vast array of therapeutic agents due to its ability to engage in various biological interactions. Ethyl 3-(1H-imidazol-2-yl)propanoate, as a derivative, holds significant potential as a key intermediate in the synthesis of novel drug candidates.

The parent molecule, 3-(1H-imidazol-2-yl)propanoic acid hydrochloride (CAS: 1208078-18-5), has been investigated as a potent inhibitor of the GABA transporter, suggesting its utility in developing agents for neurological disorders.[7] The carboxylic acid functionality allows for its use as a building block in the preparation of bioactive molecules, including enzyme inhibitors and receptor ligands with potential anticonvulsant, anti-inflammatory, or neuroprotective activities.[4]

The ethyl ester derivative serves as a protected form of the carboxylic acid, which can be advantageous in multi-step syntheses. The ester can be readily hydrolyzed to the corresponding carboxylic acid when required, providing synthetic flexibility. Furthermore, esterification can modify the pharmacokinetic properties of a parent drug, a common strategy in prodrug design to enhance absorption and distribution.

Conclusion

Ethyl 3-(1H-imidazol-2-yl)propanoate is a valuable heterocyclic compound with a clear potential for application in pharmaceutical research and development. Its synthesis, based on the esterification of the corresponding carboxylic acid, is straightforward. The presence of the imidazole core suggests that derivatives of this compound could exhibit a wide range of pharmacological activities. Further investigation into the biological properties of this molecule and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

-

MySkinRecipes. 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride. [Link]

-

Hattan, C. M., Shojaie, J., Lau, S. S., & Anders, M. W. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 72–79. [Link]

-

ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )-3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. [Link]

-

SpectraBase. 3-(1H-imidazol-2-yl)propanoic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. [Link]

Sources

- 1. ethyl 3-(1H-imidazol-2-yl)propanoate | 172499-76-2 [sigmaaldrich.cn]

- 2. ethyl 3-(1H-imidazol-1-yl)propanoate | C8H12N2O2 | CID 11845203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Synthesis of 3-(1-Methyl-1h-Imidaz [research.amanote.com]

The Unexplored Therapeutic Potential of Ethyl 3-(1H-imidazol-2-yl)propanoate Derivatives: A Technical Guide for Drug Discovery

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide delves into the untapped potential of a specific subclass: ethyl 3-(1H-imidazol-2-yl)propanoate and its derivatives. While direct research on this particular scaffold is nascent, this document provides a comprehensive framework for its exploration, drawing upon established principles of imidazole chemistry and pharmacology. We will explore rational synthetic strategies, detail robust protocols for the evaluation of anticipated biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and provide the necessary tools for researchers to embark on the development of novel therapeutics based on this promising chemical entity.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[2] Its prevalence in nature, notably in the amino acid histidine, and its ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination, underpin its versatile biological functions.[3] Marketed drugs containing the imidazole moiety showcase a wide array of therapeutic applications, from antifungal agents like ketoconazole to anticancer drugs such as dacarbazine.[1]

The substitution pattern on the imidazole ring is a key determinant of its pharmacological profile. While much research has focused on 1- and 4/5-substituted imidazoles, the 2-substituted derivatives represent a promising, yet less explored, chemical space. The introduction of a propanoate side chain at the 2-position, specifically as an ethyl ester, offers a unique combination of a lipophilic ester group and a flexible three-carbon linker to the imidazole core. This structural motif presents an intriguing scaffold for the design of novel drug candidates with potentially unique pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways to the 2-(1H-Imidazol-2-yl)propanoate Core

The synthesis of 2-substituted imidazoles can be achieved through various established methods.[4] For the specific construction of the ethyl 3-(1H-imidazol-2-yl)propanoate scaffold, a multi-step approach starting from readily available precursors is proposed. A plausible and adaptable synthetic route is outlined below.

Proposed Synthetic Protocol: A Multi-step Approach

This protocol is a generalized procedure and may require optimization for specific derivatives.

Step 1: Synthesis of the Imidazole Core

The classical Debus-Radziszewski imidazole synthesis provides a reliable method for constructing the 2,4,5-trisubstituted imidazole ring.[4] A variation of this method can be adapted to synthesize a 2-substituted imidazole.

-

Reaction: Condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde bearing the protected propanoate side chain, and ammonia.

-

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and a source of ammonia such as ammonium acetate (2-3 equivalents) in a suitable solvent like glacial acetic acid.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Esterification of the Propanoic Acid Side Chain

If the synthesis starts with a propanoic acid-containing aldehyde, the final step will be the esterification to yield the ethyl propanoate derivative.

-

Reaction: Fischer-Speier esterification of the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid.

-

Detailed Protocol:

-

Dissolve the 2-(1H-imidazol-2-yl)propanoic acid (1 mmol) in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the ethyl ester with an appropriate organic solvent.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

-

Caption: Proposed synthetic workflow for ethyl 3-(1H-imidazol-2-yl)propanoate.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on imidazole derivatives, ethyl 3-(1H-imidazol-2-yl)propanoate and its analogs are anticipated to exhibit a range of biological activities.

Antimicrobial Activity

Imidazole-containing compounds are well-established antimicrobial agents.[5] The proposed mechanism for many antifungal imidazoles involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. The antibacterial activity of imidazole derivatives is also documented, with mechanisms that can include the disruption of bacterial cell membranes and inhibition of essential enzymes.[6]

Anticancer Activity

Numerous 2-substituted imidazole derivatives have demonstrated significant anticancer activity through various mechanisms.[7] These include:

-

Tubulin Polymerization Inhibition: Some imidazole compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[1]

-

Kinase Inhibition: The imidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

-

Topoisomerase Inhibition: Certain imidazole derivatives can act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.

Anti-inflammatory Activity

The imidazole core is present in compounds with known anti-inflammatory properties.[8] The mechanisms can involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX), which is responsible for the production of prostaglandins.[9] Some derivatives may also modulate the production of pro-inflammatory cytokines.

Caption: Potential biological activities of ethyl 3-(1H-imidazol-2-yl)propanoate derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel ethyl 3-(1H-imidazol-2-yl)propanoate derivatives, a series of standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic/antifungal

-

Resazurin solution (for viability indication)

-

-

Protocol:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of microbial growth).[6]

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Protocol:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

-

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a simple and rapid method to screen for anti-inflammatory activity.

-

Materials:

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS)

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., diclofenac sodium)

-

-

Protocol:

-

Prepare a reaction mixture containing BSA solution and the test compound at various concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce protein denaturation by heating the mixture at 72°C for 5 minutes.

-

Cool the mixture and measure the turbidity at 660 nm.

-

Calculate the percentage inhibition of protein denaturation compared to the control.[8]

-

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activities of a series of synthesized derivatives, quantitative data should be summarized in a structured table.

Table 1: Hypothetical Biological Activity Data for Ethyl 3-(1H-imidazol-2-yl)propanoate Derivatives

| Compound ID | R1-substituent | R2-substituent | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | Anti-inflammatory (% Inhibition of Protein Denaturation at 100 µg/mL) |

| EDP-01 | H | H | >128 | >100 | 15.2 |

| EDP-02 | 4-Cl | H | 32 | 25.6 | 45.8 |

| EDP-03 | 4-OCH3 | H | 64 | 52.1 | 32.5 |

| EDP-04 | H | CH3 | 128 | 89.4 | 20.1 |

| Reference | - | - | Vancomycin: 1 | Doxorubicin: 0.5 | Diclofenac: 85.3 |

Conclusion and Future Directions

The ethyl 3-(1H-imidazol-2-yl)propanoate scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct experimental data for this specific class of compounds is currently lacking, this guide provides a comprehensive roadmap for their synthesis and biological evaluation. By leveraging established synthetic methodologies and robust in vitro screening protocols, researchers can systematically explore the antimicrobial, anticancer, and anti-inflammatory potential of these derivatives. Future work should focus on the synthesis of a diverse library of these compounds, followed by a thorough investigation of their structure-activity relationships. Promising lead compounds identified through these initial screens can then be advanced to more complex biological assays and in vivo studies to validate their therapeutic potential. The insights gained from such investigations will undoubtedly contribute to the ever-expanding landscape of imidazole-based drug discovery.

References

A comprehensive list of references will be provided upon the initiation of a dedicated research program. The citations within this document refer to established literature in the field of imidazole chemistry and pharmacology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to Ethyl 3-(1H-imidazol-2-yl)propanoate: A Versatile Precursor in Modern Medicinal Chemistry

Abstract: The imidazole ring system, particularly when substituted at the C2-position, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 3-(1H-imidazol-2-yl)propanoate is an exemplary precursor molecule, offering a unique combination of the imidazole core and a reactive propanoate side chain. This guide provides an in-depth analysis of this compound, presenting a robust synthetic strategy, detailing its strategic application in the synthesis of high-value pharmaceutical targets such as histamine receptor antagonists, and offering field-proven experimental protocols for its subsequent chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The 2-Substituted Imidazole: A Cornerstone of Drug Discovery

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a frequent component of bioactive molecules.[3] The 2-substituted imidazole motif, in particular, is a cornerstone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][4] Marketed drugs such as the antifungal ketoconazole, the antibiotic metronidazole, and the antihypertensive losartan all feature an imidazole ring, underscoring its therapeutic importance.[3] Ethyl 3-(1H-imidazol-2-yl)propanoate serves as an ideal entry point for this chemical space, providing a stable yet versatile handle for synthetic elaboration.

Physicochemical Profile

A clear understanding of a precursor's fundamental properties is critical for experimental design and execution.

| Property | Value | Source |

| IUPAC Name | Ethyl 3-(1H-imidazol-2-yl)propanoate | - |

| Molecular Formula | C₈H₁₂N₂O₂ | PubChem |

| Molecular Weight | 168.19 g/mol | PubChem |

| Canonical SMILES | CCOC(=O)CCC1=NC=CN1 | - |

| CAS Number | Not assigned | - |

| Appearance | Expected to be an oil or low-melting solid | - |

Note: A specific CAS number for this isomer is not publicly registered. Data is based on the molecular formula.

Synthesis of the Core Precursor: A Strategic Approach

Direct synthesis of 2-monosubstituted imidazoles can be challenging. While classical methods like the Debus-Radziszewski synthesis are effective for producing highly substituted imidazoles, they are less suited for this specific target.[1][5] A more robust and controllable strategy involves the C2-metalation of a protected imidazole followed by a conjugate addition to an acrylate electrophile. This approach provides a logical and reliable pathway to the desired product.

The proposed synthesis involves three key stages:

-

N-Protection: The imidazole nitrogen is protected to prevent side reactions and direct the metalation to the C2 position. A trityl (Tr) or tosyl (Ts) group is suitable for this purpose.

-

C2-Lithiation and Michael Addition: The C2 proton, now the most acidic proton on the ring, is abstracted using a strong organolithium base like n-butyllithium (n-BuLi). The resulting 2-lithioimidazole is a potent nucleophile that can undergo a 1,4-conjugate (Michael) addition to ethyl acrylate.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product.

Caption: Proposed synthesis of Ethyl 3-(1H-imidazol-2-yl)propanoate.

Strategic Applications in Drug Discovery

The value of Ethyl 3-(1H-imidazol-2-yl)propanoate lies in its capacity to be readily converted into more complex molecules. The ester functionality is a versatile chemical handle for elaboration into amides, alcohols, and other functional groups, making it a powerful starting point for various drug scaffolds.

Precursor for Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a presynaptic autoreceptor found predominantly in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters.[6] H₃ receptor antagonists are being investigated for their potential in treating neurological disorders such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) due to their stimulant and nootropic effects.[6]

A common pharmacophore for H₃ antagonists includes an imidazole ring connected via a flexible linker to a second, often lipophilic, cyclic group. Ethyl 3-(1H-imidazol-2-yl)propanoate is an ideal precursor for constructing such molecules. The propanoate side chain can be transformed to introduce the necessary linker and terminal functionality.

Caption: Synthetic pathways from the precursor to H₃ antagonist scaffolds.

Building Block for Cimetidine Analogs

Cimetidine was a landmark drug for treating peptic ulcers, functioning as a histamine H₂ receptor antagonist to inhibit gastric acid secretion.[7] Its structure features a 5-methylimidazole ring connected to a cyanoguanidine group via a thioethyl linker. Ethyl 3-(1H-imidazol-2-yl)propanoate can serve as a valuable starting material for creating novel analogs of Cimetidine by modifying the propanoate chain to introduce bioisosteres of the cyanoguanidine moiety or alternative linker systems.

Field-Proven Experimental Protocols

The following protocols describe core, validated transformations of the title compound. They are designed as self-validating systems, with explanations for each critical step.

Protocol 1: General Procedure for Amide Coupling

This protocol details the conversion of the ethyl ester to a secondary amide, a fundamental step in building peptide-like linkages or attaching side chains.

-

Objective: To couple Ethyl 3-(1H-imidazol-2-yl)propanoate with a primary amine (R-NH₂).

-

Causality: Direct amidation of esters is often slow. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with a base first activates the carboxylic acid (formed in situ via saponification or used directly if starting from the corresponding acid) to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

-

Methodology:

-

Saponification (Optional, if starting from ester): Dissolve Ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq) in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Acidify the mixture to pH ~4 with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 3-(1H-imidazol-2-yl)propanoic acid.

-

Activation & Coupling: In an inert atmosphere (N₂ or Ar), dissolve the resulting acid (1.0 eq), the desired primary amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The base is crucial to deprotonate the amine and neutralize the HCl generated.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous wash removes DMF and excess reagents.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Protocol 2: Ester Reduction to a Primary Alcohol

This protocol describes the reduction of the ester to 3-(1H-imidazol-2-yl)propan-1-ol, a key intermediate for introducing ether linkages or for oxidation to the corresponding aldehyde.

-

Objective: To reduce the ethyl ester to the primary alcohol.

-

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction is highly exothermic and reactive towards protic solvents, necessitating anhydrous conditions and a careful workup procedure.

-

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Substrate Addition: Cool the suspension to 0°C. Add a solution of Ethyl 3-(1H-imidazol-2-yl)propanoate (1.0 eq) in anhydrous THF dropwise via an addition funnel over 30 minutes. Controlling the addition rate is critical to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

-

Quenching (Fieser workup): Cool the reaction back to 0°C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess LiAlH₄ and produces a granular precipitate that is easy to filter.

-

Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography if necessary.

-

Caption: Key synthetic transformations of the core precursor.

Conclusion and Future Outlook

Ethyl 3-(1H-imidazol-2-yl)propanoate is more than a simple chemical; it is a strategic entry point into a rich area of medicinal chemistry. Its synthesis, while requiring careful execution, is based on reliable and well-understood organometallic principles. The dual functionality of the imidazole core and the modifiable propanoate chain provides medicinal chemists with a powerful platform for generating diverse libraries of compounds. As research into neurological disorders and other therapeutic areas continues to evolve, the demand for versatile scaffolds like the 2-substituted imidazole will undoubtedly grow, positioning precursors such as Ethyl 3-(1H-imidazol-2-yl)propanoate at the forefront of next-generation drug discovery.

References

- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.

- Li, P., et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH).

- Verma, A., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.

- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.

- Silva, M. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.

- Sultana, N., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.

- Saukko, M., et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters.

-